molecular formula C19H28N2O3S B2920483 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide CAS No. 946380-67-2

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

Cat. No.: B2920483
CAS No.: 946380-67-2
M. Wt: 364.5
InChI Key: PPZBRRIPRVNZHJ-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a synthetic small molecule characterized by a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with an isobutyryl group and at the 6-position with a cyclohexanesulfonamide moiety. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in π-π stacking and hydrogen-bonding interactions with biological targets . The isobutyryl group (a branched aliphatic acyl chain) and the cyclohexanesulfonamide substituent likely influence solubility, metabolic stability, and target-binding affinity.

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-14(2)19(22)21-12-6-7-15-13-16(10-11-18(15)21)20-25(23,24)17-8-4-3-5-9-17/h10-11,13-14,17,20H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZBRRIPRVNZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a compound within the tetrahydroquinoline class known for its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with an isobutyryl group and a cyclohexanesulfonamide moiety. Its unique structure contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC17H24N2O2S
Molecular Weight320.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity
Preliminary studies have shown that compounds similar to this tetrahydroquinoline derivative possess antibacterial properties. For instance, derivatives have been reported to exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) .

2. Anticancer Properties
The compound's structural features suggest potential anticancer activity. Tetrahydroquinoline derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

3. Enzyme Inhibition
this compound may interact with specific enzymes involved in disease pathways. For example, it may inhibit enzymes related to inflammation and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of tetrahydroquinoline derivatives is crucial for optimizing their biological activity. Key findings include:

  • Substitution Patterns : The presence of bulky groups like isobutyryl enhances the lipophilicity and potentially the bioavailability of the compound.
  • Cyclohexanesulfonamide Moiety : This functional group may contribute to the compound's ability to penetrate biological membranes and interact with cellular targets .

Case Studies

Several studies have evaluated the biological effects of similar tetrahydroquinoline compounds:

Study 1: Antimicrobial Activity Evaluation
A study assessed the antibacterial efficacy of a related tetrahydroquinoline derivative against MRSA. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating significant antibacterial potential .

Study 2: Anticancer Screening
In vitro assays showed that another derivative induced apoptosis in breast cancer cells with an IC50 value of 12 µM. This suggests that modifications to the tetrahydroquinoline core can enhance anticancer activity .

Comparison with Similar Compounds

Key Observations:

Core Modifications: The user’s compound lacks the 2-oxo group present in the analogs from and , which may reduce hydrogen-bonding capacity but improve metabolic stability by avoiding reactive ketone groups .

Sulfonamide Variations: The cyclohexanesulfonamide in the user’s compound replaces the aromatic benzenesulfonamide groups in the analogs. This substitution may enhance solubility (due to the non-aromatic cyclohexane) or alter binding pocket interactions in enzyme targets .

Molecular Weight and Drug-Likeness :

  • All three compounds fall within the acceptable range for small-molecule drugs (300–500 Da). The higher molecular weight of the compound (416.5 Da) is attributable to its isopentyl and methyl-methoxy substituents, which could increase lipophilicity .

Functional and Pharmacological Insights from Related Compounds

While direct activity data for the user’s compound are unavailable, insights can be inferred from structurally related molecules:

  • Quinolinyl Oxamide Derivatives (QOD): highlights QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) as a dual inhibitor of FP-2 and FP-3 proteases. Its tetrahydroquinoline core and sulfonamide-like groups (benzodioxole and ethanediamide) suggest that the user’s compound may also target similar enzymes, though the isobutyryl group could modulate potency or selectivity .
  • Impact of Substituents on Activity: The 2-oxo group in and analogs is critical for forming hydrogen bonds with catalytic residues in proteases, as seen in QOD . Its absence in the user’s compound might necessitate alternative binding modes. The isobutoxy () and methoxy-methyl () groups on the benzenesulfonamide moiety enhance hydrophobic interactions, whereas the cyclohexanesulfonamide in the user’s compound could favor interactions with deeper, non-polar pockets .

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